molecular formula C5H10N2O B111377 2-amino-N-cyclopropylacetamide CAS No. 120436-02-4

2-amino-N-cyclopropylacetamide

Cat. No.: B111377
CAS No.: 120436-02-4
M. Wt: 114.15 g/mol
InChI Key: CAYSWNDCZRTXGL-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropylacetamide is an organic compound with the molecular formula C5H10N2O It is characterized by the presence of an amino group attached to a cyclopropyl ring and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-cyclopropylacetamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with ethyl cyanoacetate under controlled conditions. The reaction typically proceeds as follows:

  • Cyclopropylamine is reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide.
  • The reaction mixture is heated to facilitate the formation of the desired product.
  • The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines or other reduced forms.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity and specificity. The acetamide moiety can participate in additional interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 2-Amino-N-cyclopropylacetamide hydrochloride
  • N-Cyclopropylglycinamide
  • Glycine cyclopropylamide

Comparison: this compound is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it offers distinct advantages in terms of binding affinity and specificity for certain molecular targets. The presence of the cyclopropyl ring imparts rigidity, which can enhance the compound’s stability and effectiveness in various applications.

Properties

IUPAC Name

2-amino-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-5(8)7-4-1-2-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYSWNDCZRTXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407155
Record name 2-amino-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120436-02-4
Record name 2-amino-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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